

Check Availability & Pricing

Application Note: Characterizing ADAM-17 Substrate Interactions using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	ADAM-17 Substrate					
Cat. No.:	B12375528	Get Quote				

Audience: Researchers, scientists, and drug development professionals.

Introduction

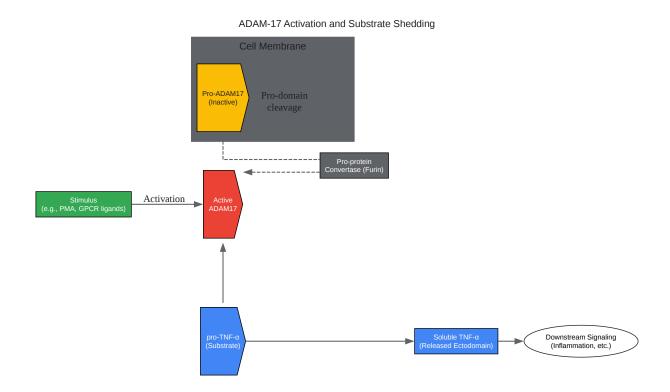
A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as TNF- α Converting Enzyme (TACE), is a membrane-anchored sheddase critical to numerous physiological and pathological processes.[1] Its primary function is to cleave and release the ectodomains of a wide array of transmembrane proteins, including cytokines like Tumor Necrosis Factor-alpha (TNF- α), ligands for the Epidermal Growth Factor Receptor (EGFR), and cytokine receptors.[1][2] With over 80 known substrates, the dysregulation of ADAM-17 is implicated in inflammatory diseases, cancer, and neurodegenerative disorders.[3] Understanding the kinetics of ADAM-17's interaction with its substrates is therefore crucial for developing selective inhibitors and novel therapeutics.[3][4]

Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique for studying biomolecular interactions in real time.[5] It provides quantitative data on binding affinity (K D), as well as the rates of association (k a) and dissociation (k d), offering deep insights into the dynamics of the enzyme-substrate complex.[6] This application note provides a detailed protocol for using SPR to analyze the interaction between recombinant ADAM-17 and its substrates.

ADAM-17 Signaling and Substrate Shedding



ADAM-17 activity is tightly regulated. It is synthesized as an inactive pro-enzyme, and its activation involves pro-domain removal by furin cleavage and conformational changes triggered by various stimuli, such as G-protein coupled receptor (GPCR) activation or phorbol esters (PMA).[1] Once active, ADAM-17 cleaves its specific substrates at the cell surface, releasing the soluble ectodomain which then mediates downstream signaling.



Click to download full resolution via product page

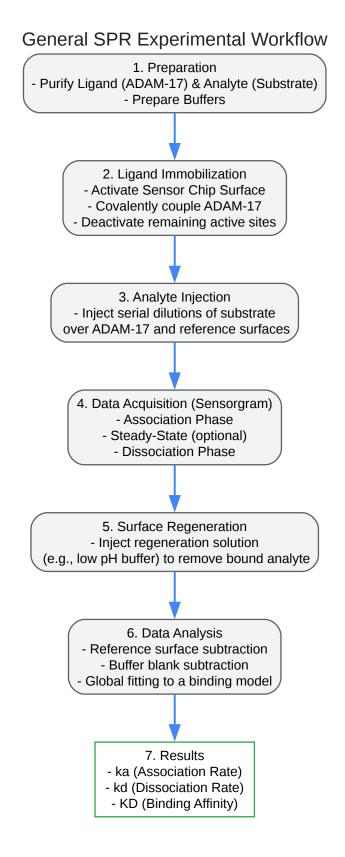


Caption: ADAM-17 activation pathway leading to the shedding of pro-TNF-α.

SPR Experimental Workflow

A typical SPR experiment involves immobilizing one interacting partner (the ligand) onto a sensor chip and flowing the other partner (the analyte) over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram.





Click to download full resolution via product page

Caption: A step-by-step workflow for a typical SPR experiment.



Experimental Protocols

This protocol describes the use of amine coupling to immobilize recombinant ADAM-17 onto a carboxymethylated dextran sensor chip (e.g., a CM5 chip) to study the binding of a purified substrate.

Materials and Reagents

- SPR Instrument and Sensor Chips: Biacore series instrument (or equivalent) and CM5 sensor chips.
- Proteins:
 - Ligand: High-purity (>95%) recombinant ADAM-17 (extracellular domain).
 - Analyte: High-purity (>95%) substrate of interest (e.g., recombinant TNF-α ectodomain).
- Buffers and Solutions:
 - Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Filter and degas.
 - Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5 (or other, determined by preconcentration scouting).
 - Amine Coupling Kit: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl.
 - Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (or other, determined by regeneration scouting).

Protocol: Ligand Immobilization (ADAM-17)

- System Priming: Prime the SPR instrument with filtered and degassed Running Buffer until a stable baseline is achieved.
- Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the
 mixture over the desired flow cells (e.g., experimental and reference flow cells) for 7 minutes



at a flow rate of 10 μ L/min to activate the carboxymethylated surface.

- Ligand Preparation: Dilute the recombinant ADAM-17 stock to a final concentration of 10-50 μg/mL in the Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5).
- Ligand Injection: Inject the diluted ADAM-17 solution over the activated experimental flow cell until the desired immobilization level is reached (e.g., 2000-4000 RU). Do not inject over the reference flow cell.
- Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) over both flow cells for 7 minutes at 10 μL/min to deactivate any remaining NHS-esters.
- Surface Stabilization: Perform 2-3 startup cycles with the Regeneration Solution to remove non-covalently bound protein and stabilize the surface.

Protocol: Analyte Interaction Analysis (Substrate)

- Analyte Preparation: Prepare a dilution series of the substrate analyte in Running Buffer. A
 typical concentration range for an unknown interaction would be 0.1 nM to 1 μM, using a 2fold or 3-fold dilution series. Include a zero-concentration sample (buffer only) for double
 referencing.
- Binding Measurement Cycle: Perform the following injection cycle for each analyte concentration, from lowest to highest:
 - Flow Rate: Set a flow rate of 30 μL/min.
 - Association: Inject the analyte solution over both the ADAM-17 and reference flow cells for 120-180 seconds to monitor the binding phase.
 - Dissociation: Allow Running Buffer to flow over the cells for 300-600 seconds to monitor the dissociation of the enzyme-substrate complex.
 - Regeneration: Inject the Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30-60 seconds to remove all bound analyte and prepare the surface for the next cycle.
 Ensure the baseline returns to its starting level.
- Data Collection: Record the sensorgrams for all injections.



Data Analysis

- Data Processing: Use the instrument's evaluation software to process the raw data.
 - Subtract the signal from the reference flow cell (Fc1) from the experimental flow cell (Fc2)
 to correct for bulk refractive index changes and non-specific binding.
 - Subtract the signal from the buffer-only injection ("zero-concentration" analyte) to correct for any systematic drift.
- Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1
 Langmuir binding model) using a global analysis. This will yield the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/k a).

Quantitative Data Presentation

While direct SPR-derived kinetic data for **ADAM-17 substrate** interactions is not widely published, valuable affinity information can be obtained from other methods, such as enzyme kinetic assays that determine the Michaelis constant (K m).

Table 1: Enzyme Kinetic Parameters for ADAM-17 with TNF- α -based Substrates (Data obtained via fluorescence-based enzyme kinetics assay)



Substrate Description	ADAM-17 Construct	K m (μM)	k cat (s ⁻¹)	k cat /K m (M ⁻¹ s ⁻¹)	Reference
TNFα juxtamembra ne region (random coil)	ECD ¹	24 ± 6.2	-	-	[4]
TNFα with 2 α-helix- inducing heptads	ECD ¹	7.5 ± 1.3	-	-	[4]
TNFα-based α-helical substrate	ECD ¹	2.0 ± 0.1	-	-	[4]
Glycosylated TNFα-based substrate	ECD ¹	7.6 ± 1.3	0.08 ± 0.01	$6.1 \pm 0.8 \text{ x}$ 10^4	[4]
Non- glycosylated TNFα-based substrate	ECD ¹	12 ± 3	0.25 ± 0.03	-	[4]
TNFα Pro ⁷² — Arg ¹⁰⁸	ECD ¹	7.2 ± 0.6	0.2 ± 0.02	-	[4]

¹ECD: Extracellular Domain

Table 2: Representative SPR Kinetic Data (Template) (This table serves as a template for the data that would be generated from the SPR protocol described above.)

Ligand	Analyte	k a (M ⁻¹ S ⁻¹)	k d (s-1)	K D (M)
ADAM-17 ECD	Substrate X	Value	Value	Value
ADAM-17 ECD	Substrate Y	Value	Value	Value



- k a (Association Rate Constant): Describes the rate at which the enzyme and substrate form a complex.
- k d (Dissociation Rate Constant): Describes the rate at which the complex breaks apart.
- K D (Equilibrium Dissociation Constant): A measure of binding affinity; a lower K D value indicates a stronger interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Evaluation of the contribution of different ADAMs to tumor necrosis factor alpha (TNFalpha) shedding and of the function of the TNFalpha ectodomain in ensuring selective stimulated shedding by the TNFalpha convertase (TACE/ADAM17) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of ADAM17 in the ectodomain shedding of TNF-alpha and its receptors by neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.illinois.edu [experts.illinois.edu]
- To cite this document: BenchChem. [Application Note: Characterizing ADAM-17 Substrate Interactions using Surface Plasmon Resonance (SPR)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375528#using-surface-plasmon-resonance-to-study-adam-17-substrate-interaction]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com